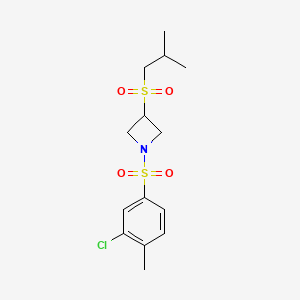

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

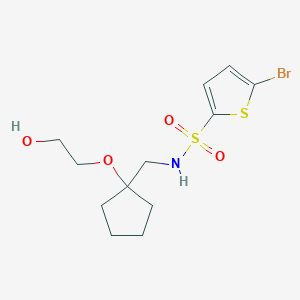

“1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is a complex organic compound. It contains a 3-chloro-4-methylphenyl group and an isobutyl group, both attached to a sulfonyl group, which is then attached to an azetidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the azetidine ring. The 3-chloro-4-methylphenyl and isobutyl groups would likely have significant effects on the compound’s overall shape and properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl groups and the azetidine ring. The sulfonyl groups are typically quite reactive, while the azetidine ring can participate in a variety of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Applications De Recherche Scientifique

Reactivity and Derivative Synthesis

- Azetidinones, closely related to 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine, exhibit significant reactivity, leading to various derivatives through chemical treatments. For instance, the treatment of 3-methyl-4-arylthio-2-azetidinones with hexamethylphosphoramide results in acrylonitrile derivatives. Oxidation of these compounds can yield sulfoxide and sulfone derivatives (Hirai, Matsuda, & Kishida, 1973).

Synthesis of Novel Derivatives

- A study describes the synthesis of structurally novel 1,3-disubstituted azetidine derivatives. This process involves condensation of an azetidine building block with sulfonylated carbamic acid methyl ester, followed by quenching the imidoyl chloride with amines. This method allows the creation of diverse derivatives by substituting different core structure elements (Kharul et al., 2008).

Antimicrobial and Antitubercular Activities

- Research on azetidinone analogues, including structures similar to 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine, indicates their potential as antimicrobial and antitubercular agents. A series of these compounds have been tested for their effectiveness against bacterial, fungal strains, and mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Antibody Development for Sulfonamide Antibiotics

- A study on the development of broad specificity antibodies for sulfonamide antibiotics reveals the potential of related compounds in medical applications. These antibodies, capable of detecting a range of sulfonamide antibiotic congeners, were used to develop a sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples (Adrián et al., 2009).

Inhibition Studies

- Certain azetidine derivatives exhibit inhibitory activities against enzymes such as carbonic anhydrase. These compounds, including arenesulfonyl-2-imidazolidinones, show promise as inhibitors with micromolar inhibition constants against human isoforms of the enzyme (Abdel-Aziz et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4S2/c1-10(2)9-21(17,18)13-7-16(8-13)22(19,20)12-5-4-11(3)14(15)6-12/h4-6,10,13H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRJTUZRWDGYEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2567858.png)

![5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2567861.png)

![2-Methoxy-1-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2567868.png)

![N-(3-chlorophenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2567869.png)

![3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2567870.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2567876.png)